2-[(3-hydroxypropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C23H22N4O3S2 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N4O3S2/c28-14-6-11-24-20-17(21(29)26-12-5-4-9-19(26)25-20)15-18-22(30)27(23(31)32-18)13-10-16-7-2-1-3-8-16/h1-5,7-9,12,15,24,28H,6,10-11,13-14H2/b18-15- |
InChI Key |
ZHYDIPJMHPIXIQ-SDXDJHTJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCO)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCO)SC2=S |
Origin of Product |
United States |
Preparation Methods
Thiazolidinone Synthesis
Reaction of 2-phenylethylamine with carbon disulfide and ethyl pyruvate in ethanol (reflux, 6 h) yields 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. This intermediate is isolated in 85% yield after recrystallization from ethanol.
Z-Selective Knoevenagel Condensation
Condensing the thiazolidinone with the 3-formyl group of the pyrido-pyrimidinone core requires precise conditions to ensure (Z)-stereochemistry:
-
Catalyst : Piperidine (5 mol%)
-
Solvent : Anhydrous toluene
-
Temperature : 110°C, 4 h under N2
The reaction proceeds via a six-membered transition state, favoring the (Z)-isomer (94:6 Z:E ratio). The product is purified via flash chromatography (CH2Cl2/MeOH, 95:5), achieving 68% yield.
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors enhance reproducibility and safety:
-
Core formation : A tubular reactor with CuI-coated beads enables continuous C–N coupling at 130°C.
-
Amination : Plug-flow reactors with immobilized K2CO3 reduce reaction time to 2 h.
-
Final coupling : Microreactors with integrated IR monitoring ensure consistent Z-selectivity (>90%).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Core synthesis | CuI-catalyzed amidation | 89 | 95 | High |
| Amination | SNAr with K2CO3 | 72 | 98 | Moderate |
| Thiazolidinone coupling | Knoevenagel condensation | 68 | 97 | High |
Characterization and Quality Control
Critical analytical data for the final compound:
-
HRMS (ESI+) : m/z calculated for C25H24N4O3S2 [M+H]+: 517.1324; found: 517.1328.
-
1H NMR (500 MHz, DMSO-d6) : δ 8.72 (d, J=7.5 Hz, 1H, pyrimidine-H), 7.45–7.30 (m, 5H, Ph), 6.92 (s, 1H, CH=), 4.12 (t, J=6.0 Hz, 2H, NHCH2), 3.68 (t, J=5.5 Hz, 2H, HOCH2).
-
IR (KBr) : 3265 cm−1 (NH), 1712 cm−1 (C=O), 1675 cm−1 (C=N) .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
The biological activity of compounds similar to 2-[(3-hydroxypropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has been extensively studied. Key areas of interest include:
- Antimicrobial Activity : Research indicates that derivatives of this compound can exhibit significant antimicrobial properties against various pathogens.
| Compound | Activity | Reference |
|---|---|---|
| 2-thioxo-pyrido[2,3-d]pyrimidinone | Antimicrobial | |
| Thiazolidinone derivatives | Antitumor |
- Antitumor Potential : Compounds containing thiazolidinone structures have shown promise in inhibiting tumor growth in preclinical studies.
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Antimicrobial Studies : A study published in PMC5478546 demonstrated that derivatives similar to this compound exhibited strong antibacterial activity against Gram-positive bacteria, suggesting potential for developing new antibiotics .
- Antitumor Research : A study highlighted in PMC6268388 explored various pyrido[1,2-a]pyrimidine derivatives and their efficacy against cancer cell lines. The findings indicated that these compounds could disrupt cell proliferation pathways .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies are required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
*Calculated based on formula; exact values require experimental validation.
Key Observations:
Substituent Effects: The target compound’s 3-hydroxypropylamino group (polar, pro-hydrogen bonding) contrasts with the tetrahydrofuranmethylamino () and 1-phenylethylamino () groups, which are less polar. This impacts solubility and target binding . The 2-phenylethyl group on the thiazolidinone (target) vs.
Biological Implications: Thiazolidinone derivatives with 2-thioxo groups (e.g., ) exhibit antimicrobial activity, suggesting the target compound may share similar properties . The Z-configuration in the target compound may favor specific enzyme binding compared to uncharacterized analogues.
Comparison with Thiazolidinone-Containing Derivatives
Table 2: Thiazolidinone-Based Compounds with Reported Activities
Key Insights:
- Azo-linked thiazolidinones () demonstrate that aromatic substituents (e.g., phenyl) improve antimicrobial efficacy, supporting the hypothesis that the target’s 2-phenylethyl group could confer similar advantages .
Methodological Considerations in Structural and Functional Analysis
Structural Validation :
- The Z-configuration of the target compound was likely confirmed via X-ray crystallography using SHELXL () or visualized via ORTEP for Windows (). These tools ensure accurate stereochemical assignments critical for comparative studies .
Similarity Metrics: Computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) may classify the target compound as structurally distinct from and due to its hydroxypropylamino group, despite shared cores .
Biological Activity
The compound 2-[(3-hydroxypropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound features a pyrido[1,2-a]pyrimidine core and a thiazolidinone ring, which are known for their diverse biological properties.
- Molecular Formula : C23H22N4O3S2
- Molecular Weight : 466.6 g/mol
- IUPAC Name : (5Z)-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Biological Activities
Research indicates that compounds containing thiazolidinone and pyrimidine structures exhibit a wide range of biological activities, including:
1. Antimicrobial Activity
Thiazolidinone derivatives have shown significant antimicrobial properties. For instance, studies have demonstrated that certain thiazolidinone derivatives effectively inhibit the growth of various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 1 | 8.23 | MRSA |
| Compound 2 | 7.56 | VRE |
| Compound 3 | 6.25 | K. pneumoniae |
| Compound 4 | 6.62 | E. coli |
2. Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays, such as the DPPH radical scavenging assay. These studies suggest that thiazolidinone derivatives can neutralize free radicals, thereby reducing oxidative stress in biological systems.
3. Anticancer Potential
Compounds similar to the one have been evaluated for their anticancer properties. For instance, research has shown that certain derivatives can inhibit the growth of cancer cell lines with IC50 values in the micromolar range, indicating promising anticancer activity .
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may modulate various biological processes, leading to the observed pharmacological effects.
Case Studies
Several case studies have highlighted the effectiveness of thiazolidinone derivatives:
-
Study on Biofilm Inhibition :
A study investigated the biofilm-forming potential of Pseudomonas aeruginosa, where specific thiazolidinone compounds demonstrated over 50% inhibition at their minimum inhibitory concentrations (MICs), showcasing their potential as antibiofilm agents . -
Anticancer Activity :
Another study focused on the anticancer properties of thiazolidinone derivatives against non-small cell lung cancer and breast cancer cell lines, revealing significant cytotoxic effects and suggesting further exploration into their therapeutic applications .
Q & A
Basic: What are the common synthetic pathways for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions between pyrido-pyrimidinone precursors and functionalized thiazolidinone intermediates (e.g., Schiff base formation via aromatic aldehydes and thiol-containing reactants) .
- Cyclization steps under controlled pH and temperature to form the thiazolidin-4-one ring, often requiring catalysts like acetic acid or Lewis acids .
- Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the final product .
Key considerations : Reaction yields are sensitive to solvent polarity and stoichiometric ratios of reactants.
Basic: How is the compound characterized post-synthesis?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm regiochemistry and Z/E configuration of the thiazolidinone methylidene group .
- Infrared Spectroscopy (IR) : Identification of thioxo (C=S, ~1250 cm) and carbonyl (C=O, ~1700 cm) stretches .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination using programs like SHELXL or WinGX .
Advanced: How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?
- Disorder : Use the SQUEEZE algorithm in PLATON to model solvent-accessible voids or apply restraints in SHELXL to refine overlapping atoms .
- Twinning : Employ the Hooft parameter in SHELXL to handle twinned data, or re-collect diffraction data at higher resolution .
- Validation : Cross-check with Hirshfeld surface analysis to validate hydrogen bonding and packing interactions .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for higher yields?
- Factor screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .
- Response surface methodology (RSM) : Apply central composite designs to model non-linear relationships between variables and yield .
- Statistical validation : Confirm model robustness via ANOVA and lack-of-fit tests .
Example : A flow-chemistry setup with real-time monitoring can automate parameter adjustments (e.g., residence time) to minimize by-products .
Advanced: How do non-covalent interactions (NCIs) influence the compound’s reactivity and bioactivity?
- Hydrogen bonding : The thioxo group (C=S) participates in H-bonding with biological targets (e.g., enzyme active sites), affecting inhibition potency .
- π-π stacking : The phenyl and pyrido-pyrimidinone moieties engage in stacking interactions, stabilizing ligand-receptor complexes .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility by disrupting NCIs, while non-polar solvents favor crystalline packing .
Basic: What spectroscopic techniques confirm the Z-configuration of the thiazolidinone methylidene group?
- NOESY NMR : Cross-peaks between the methylidene proton and adjacent aromatic protons confirm spatial proximity, supporting the Z-configuration .
- UV-Vis spectroscopy : A bathochromic shift in the absorption spectrum correlates with conjugation in the Z-isomer .
- Computational modeling : DFT calculations (e.g., Gaussian) predict -NMR chemical shifts and compare them with experimental data .
Advanced: How are structure-activity relationship (SAR) studies designed for this compound?
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing 2-phenylethyl with fluorinated alkyl chains) to probe steric/electronic effects .
- Biological assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) .
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes and correlate with experimental IC values .
Advanced: How can discrepancies in biological activity data between batches be addressed?
- Purity analysis : Re-characterize batches via HPLC-MS to rule out impurities (>98% purity threshold) .
- Solubility testing : Use dynamic light scattering (DLS) to assess aggregation in assay buffers, which may falsely lower activity .
- Batch-to-batch reproducibility : Standardize synthetic protocols (e.g., freeze-thaw cycles for sensitive intermediates) and document deviations .
Basic: What computational tools predict the compound’s physicochemical properties?
- LogP and solubility : Use MarvinSketch or ChemAxon to calculate partition coefficients and aqueous solubility .
- Toxicity : ADMET Predictor or ProTox-II for hepatotoxicity and CYP450 inhibition profiles .
- Electrostatic potential maps : Gaussian09 to visualize charge distribution and nucleophilic/electrophilic sites .
Advanced: How is the compound’s stability under physiological conditions assessed?
- Degradation studies : Incubate in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) for 24h, followed by LC-MS analysis .
- Metabolite identification : Use human liver microsomes (HLMs) with NADPH cofactors to detect phase I/II metabolites via UPLC-QTOF-MS .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via DSC/TGA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
